Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-
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Overview
Description
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- is an organic compound that features a benzenamine core substituted with two bromine atoms and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the modification of the imidazole ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoquinone derivatives, while substitution reactions can produce a variety of substituted benzenamine derivatives .
Scientific Research Applications
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atoms may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)-: Unique due to the presence of both bromine atoms and the imidazole ring.
Benzenamine, 2,6-dibromo-4-(1H-benzimidazol-1-yl)-: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Benzenamine, 2,6-dichloro-4-(1H-imidazol-1-yl)-: Chlorine atoms instead of bromine atoms, leading to different reactivity and properties.
Uniqueness
The uniqueness of Benzenamine, 2,6-dibromo-4-(1H-imidazol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine atoms and the imidazole ring makes it a versatile compound for various applications .
Properties
CAS No. |
647835-36-7 |
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Molecular Formula |
C9H7Br2N3 |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
2,6-dibromo-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H7Br2N3/c10-7-3-6(4-8(11)9(7)12)14-2-1-13-5-14/h1-5H,12H2 |
InChI Key |
AWKKDMAXKLEGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
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